molecular formula C5H7ClN2 B1268915 1-(2-chloroethyl)-1H-pyrazole CAS No. 96450-53-2

1-(2-chloroethyl)-1H-pyrazole

Cat. No.: B1268915
CAS No.: 96450-53-2
M. Wt: 130.57 g/mol
InChI Key: HUZHIOQELFFZBM-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-1H-pyrazole can be synthesized through the reaction of pyrazole with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Products include 1-(2-azidoethyl)-1H-pyrazole, 1-(2-thioethyl)-1H-pyrazole, etc.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include 1-(2-ethyl)-1H-pyrazole.

Scientific Research Applications

1-(2-Chloroethyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials with specific electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-1H-pyrazole involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or receptor modulation. This interaction can affect various molecular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 1-(2-Chloroethyl)-1H-pyrrole
  • 1-(2-Chloroethyl)-1H-imidazole
  • 1-(2-Chloroethyl)-1H-triazole

Comparison: 1-(2-Chloroethyl)-1H-pyrazole is unique due to its specific ring structure, which imparts distinct electronic properties and reactivity compared to similar compounds. For instance, the pyrazole ring offers different hydrogen bonding capabilities and steric effects compared to pyrrole or imidazole rings, making it suitable for unique applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(2-chloroethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZHIOQELFFZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348992
Record name 1-(2-chloroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96450-53-2
Record name 1-(2-chloroethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Chloroethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-(2-chloroethyl)-1H-pyrazole in material science research?

A1: this compound serves as a versatile precursor for synthesizing thio/selenoether ligands. These ligands, when complexed with palladium, act as single-source precursors for generating palladium chalcogenide nanoparticles (NPs) [, ].

Q2: How does the structure of the thio/selenoether ligand derived from this compound influence the resulting palladium nanoparticle composition?

A2: Research indicates a strong correlation between the choice of chalcogen atom (sulfur or selenium) in the ligand and the final composition of the palladium NPs. For instance, palladium(II) thiolates derived from this compound yield Pd4S NPs or a mixture of Pd16S7 and PdS NPs upon thermolysis. In contrast, employing the analogous selenolates results in the formation of Pd17Se15 NPs []. This highlights the importance of ligand design in controlling the stoichiometry and properties of the resulting nanomaterials.

Q3: Can you elaborate on the catalytic applications of palladium complexes incorporating ligands derived from this compound?

A3: Palladium complexes containing thio/selenoether ligands synthesized from this compound demonstrate significant catalytic activity in Suzuki-Miyaura coupling reactions []. Interestingly, the catalytic process involves the in situ formation of palladium and sulfur or selenium nanoparticles, which appear to play a crucial role in facilitating the reaction. This highlights the potential of these complexes as pre-catalysts for important organic transformations.

Q4: What spectroscopic techniques are commonly employed for characterizing this compound and its derivatives?

A4: Characterization of this compound and its derivatives typically involves a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C{1H}, and 77Se{1H} NMR are used to elucidate the structure and bonding in these compounds [, ].
  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecules [, ].
  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the molecular weight and confirm the molecular formula [, ].

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